N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide

描述

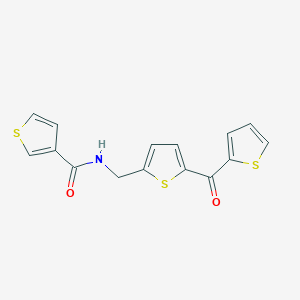

N-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound featuring three thiophene rings: two in the main scaffold and one as a carbonyl substituent. The molecule comprises a central thiophene ring substituted with a thiophene-2-carbonyl group at the 5-position, connected via a methylene bridge to a thiophene-3-carboxamide moiety.

属性

IUPAC Name |

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S3/c17-14(12-2-1-6-20-12)13-4-3-11(21-13)8-16-15(18)10-5-7-19-9-10/h1-7,9H,8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJOQKOYRIXKGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide involves multiple steps. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods often involve the use of advanced metal-catalyzed methodologies to enhance regioregularity and yield .

化学反应分析

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include arylboronic acids, carbaldehyde, and ketothioamide . Major products formed from these reactions include thiophene derivatives with enhanced pharmacological properties .

科学研究应用

Anti-inflammatory Properties

Thiophene carboxamide derivatives, including N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide, have been studied for their ability to inhibit IKK-2 (IκB kinase 2), an enzyme involved in the inflammatory response. Inhibition of IKK-2 can be beneficial in treating various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease . These compounds may help mitigate the expression of pro-inflammatory genes regulated by the NF-kB pathway.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. Compounds resembling this compound have been synthesized as biomimetics of known anticancer agents like Combretastatin A-4. These derivatives have demonstrated antiproliferative activity against various cancer cell lines, indicating their potential as novel chemotherapeutic agents . The structure-activity relationship (SAR) studies reveal that modifications to the thiophene ring can enhance anticancer efficacy.

Antioxidant and Antibacterial Activities

The compound has also been evaluated for its antioxidant properties, which are crucial for reducing oxidative stress-related damage in cells. Additionally, it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents . The presence of specific substituents on the thiophene ring can significantly influence its antibacterial potency.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of 15-lipoxygenase, an enzyme implicated in several inflammatory diseases and cancer progression . This inhibition can lead to reduced production of inflammatory mediators, thus providing therapeutic benefits in conditions characterized by excessive inflammation.

Drug Discovery

The compound serves as a lead structure for further modifications aimed at enhancing its biological activity. Its unique thiophene scaffold allows for extensive structural optimization, which is vital in drug design processes . Researchers are focusing on synthesizing derivatives with improved pharmacological profiles based on the original compound.

Material Science Applications

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices could enhance the performance characteristics of these materials due to its semiconducting properties.

Case Studies

作用机制

The mechanism of action of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives often exert their effects by modulating enzyme activity, inhibiting kinases, and interacting with receptors such as estrogen receptors . These interactions lead to various pharmacological effects, including anti-inflammatory and anti-cancer activities .

相似化合物的比较

Thiophene Carboxamide Derivatives

- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): This compound shares a thiophene-acetamide backbone but lacks the carbonyl and methylene linkages present in the target compound. Its synthesis involves activating 2-(thiophen-2-yl)acetic acid to an acyl chloride, followed by coupling with 2-aminothiophene-3-carbonitrile.

- N-(5-{[(1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide (): While this analog includes a thiadiazole-triazole hybrid substituent, its thiophene-2-carboxamide group aligns with the target’s thiophene-3-carboxamide. The antimicrobial activity of this compound (active against S. aureus, B. subtilis, E. coli, and P. aeruginosa) suggests that the target compound’s thiophene-rich structure may also exhibit broad-spectrum bioactivity .

Quinolone-Thiophene Hybrids ()

Foroumadi et al. synthesized quinolone derivatives with 5-(methylthio)thiophen-2-yl substituents, demonstrating potent antibacterial activity. These compounds feature a thiophene-oximinoethyl or thiophene-oxoethyl group linked to piperazinyl quinolones. Unlike the target compound, which lacks a quinolone core, these hybrids highlight the importance of thiophene substituents in enhancing lipophilicity and bacterial membrane penetration. The target’s thiophene-3-carboxamide group may similarly improve pharmacokinetic properties .

Physicochemical Properties

The target compound’s higher molecular weight and three thiophene rings likely reduce aqueous solubility compared to simpler analogs. However, the carboxamide group may enhance hydrogen bonding, improving target binding in biological systems .

生物活性

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis methods, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a thiophene core, which is known for its electronic properties that enhance biological interactions. The molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its reactivity and interactions with biological targets .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the condensation of 5-(thiophene-2-carbonyl)thiophen-2-carboxylic acid with an appropriate amine under controlled conditions to ensure high yield and purity. The reaction may utilize bases like triethylamine in an inert atmosphere to prevent oxidation.

Anticancer Properties

Research indicates that compounds with similar thiophene structures exhibit significant anticancer properties. For instance, derivatives of thiophene have shown cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the inhibition of cellular pathways essential for cancer cell survival.

Table 1: Biological Activity of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,3,4-Thiadiazole Derivatives | Contains a thiadiazole ring | Anticancer activity against multiple cell lines |

| Benzo[c][1,2,5]oxadiazoles | Similar core structure | Antimicrobial and anticancer properties |

| 1-(4-Chlorophenyl)-3-thiophenecarboxamide | Thiophene and aromatic amine | Antitumor activity |

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. The presence of functional groups enhances binding affinity and specificity, allowing the compound to participate in various biochemical pathways crucial for its biological effects .

Case Studies

Recent studies have focused on the pharmacological evaluation of thiophene derivatives. For example, one study investigated the effects of similar compounds on NMDA receptors, revealing their potential as allosteric modulators. These modulators can enhance or inhibit receptor activity depending on their structural modifications .

In another case study involving benzo[c][1,2,5]thiadiazole derivatives, researchers found significant anticancer activity linked to their ability to disrupt critical signaling pathways in cancer cells. The study highlighted the importance of structural features in enhancing therapeutic efficacy.

常见问题

Basic Research Questions

What are the optimal synthetic routes for N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide, and how can low yields be mitigated?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as coupling thiophene derivatives with appropriate amines or acylating agents. For example, analogous compounds are synthesized via refluxing 2-thiophenecarbonyl chloride with amines in acetonitrile (1 h, 397 K) . To address low yields:

- Purification: Use reverse-phase HPLC or solvent recrystallization (e.g., methanol) to isolate pure products .

- Catalysis: Optimize reaction conditions by introducing basic catalysts (e.g., triethylamine) or microwave-assisted synthesis to enhance efficiency .

- Stoichiometry: Adjust molar ratios of reactants (e.g., equimolar amounts) to minimize side reactions .

How can the molecular conformation and intermolecular interactions of this compound be characterized?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structures to determine dihedral angles between thiophene rings (e.g., 8.5–13.5° for analogous compounds) and identify weak interactions like C–H⋯O/S .

- Computational Modeling: Use DFT calculations to predict electronic properties and compare with experimental data from NMR/IR .

- Spectroscopy: Assign ¹H/¹³C NMR peaks to confirm substituent positions and hydrogen-bonding patterns (e.g., NH groups at δ 10–12 ppm) .

What assays are suitable for evaluating the antibacterial and antifungal potential of this compound?

Methodological Answer:

- MIC Determination: Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Time-Kill Studies: Assess bactericidal/fungicidal activity over 24 hours at varying concentrations .

- Mechanistic Probes: Perform assays for membrane disruption (propidium iodide uptake) or enzyme inhibition (e.g., thymidylate synthase) .

Advanced Research Questions

How do structural modifications (e.g., substituent variations) influence bioactivity and selectivity?

Methodological Answer:

- SAR Analysis: Synthesize derivatives with altered substituents (e.g., nitro, methyl, cyano groups) and compare IC₅₀ values in bioassays .

- Docking Studies: Model interactions with target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina to prioritize high-affinity analogs .

- Metabolic Stability: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance resistance to oxidative metabolism .

What strategies can resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

Methodological Answer:

- Standardization: Use identical cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., 48 h incubation) across studies .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent choice (DMSO vs. ethanol) .

- Orthogonal Validation: Confirm activity via dual methods (e.g., Western blot and qPCR for target modulation) .

How can the compound’s stability under physiological conditions be assessed?

Methodological Answer:

- Forced Degradation: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 310 K, monitoring degradation via LC-MS .

- Plasma Stability: Incubate with human plasma (37°C, 24 h) and quantify intact compound using UPLC .

- Light Sensitivity: Conduct ICH Q1B photostability testing under UV-vis light .

What supramolecular interactions drive its crystal packing, and how do they affect material properties?

Methodological Answer:

- Hirshfeld Surface Analysis: Map intermolecular contacts (e.g., C–H⋯O vs. π-π stacking) using CrystalExplorer .

- Thermal Analysis: Correlate packing motifs with DSC/TGA data to predict melting points and solubility .

- Solvent Effects: Recrystallize from polar (acetonitrile) vs. nonpolar (toluene) solvents to study polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。